molecular formula C29H32N2O3S B2503198 N-(3,4-dimethoxyphenethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681279-69-6

N-(3,4-dimethoxyphenethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2503198
CAS RN: 681279-69-6
M. Wt: 488.65
InChI Key: ZOMANQGLCQRAMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted acetamides typically involves multi-step reactions starting from readily available starting materials. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Another example is the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, which was prepared from m-nitro acetophenone through reduction, acetylation, ethylation, and condensation steps . These methods could provide insights into the synthesis of the compound of interest, which likely involves the formation of an amide bond and the introduction of a thioether moiety.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques such as NMR, FTIR, and X-ray crystallography. For example, the structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide was determined using X-ray single-crystal analysis . Similarly, the structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide was analyzed, revealing an intramolecular hydrogen bond contributing to the planarity of the molecule . These studies suggest that the compound of interest may also exhibit specific structural features such as intramolecular interactions that could be characterized using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamides can vary depending on the substituents present on the nitrogen and the acetyl group. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds. For instance, the silylated derivatives of N-substituted acetamides can undergo transsilylation reactions . The chemical reactions of the compound of interest would likely depend on the functional groups present, such as the dimethoxyphenethyl and indolylthio moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are influenced by their molecular structure. For example, the orthorhombic crystal structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide was determined, and its conformation was characterized by an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . The compound of interest would be expected to have distinct physical properties such as melting point, solubility, and crystallinity, which could be predicted based on its molecular structure and compared with the properties of similar compounds discussed in the papers.

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Kametani, Ohsawa, and Ihara (1981) describes a novel synthesis of indole derivatives, including the synthesis of dihydroindoles through intramolecular nucleophilic aromatic substitution, which is relevant to compounds like N-(3,4-dimethoxyphenethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (Kametani, Ohsawa, & Ihara, 1981).

Antioxidant Properties

  • Gopi and Dhanaraju (2020) researched the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, evaluating their antioxidant activity. This indicates the potential use of similar compounds in antioxidant applications (Gopi & Dhanaraju, 2020).

Cardiotonic Activity

  • Lee et al. (1995) synthesized 1,3-dihydro-3,3-dimethyl-2H-indol-2-one derivatives to examine their inotropic activity in dog ventricular tissues, suggesting potential cardiotonic applications for similar compounds (Lee et al., 1995).

Molecular Docking and Anti-inflammatory Properties

  • Al-Ostoot et al. (2020) conducted design-based synthesis and molecular docking analysis of an indole acetamide derivative, demonstrating its anti-inflammatory activity through in silico modeling studies (Al-Ostoot et al., 2020).

Antimicrobial and Antioxidant Agents

  • The work of Naraboli and Biradar (2017) on benzodiazepines bearing benzimidazole/benzothiazole and indole moieties as potent antimicrobial and antioxidant agents highlights the antimicrobial potential of indole acetamide derivatives (Naraboli & Biradar, 2017).

Anticancer Activities

  • Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, showing reasonable anticancer activity against various cancer cell lines, indicating potential anticancer applications for similar compounds (Duran & Demirayak, 2012).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O3S/c1-20-9-10-21(2)23(15-20)17-31-18-28(24-7-5-6-8-25(24)31)35-19-29(32)30-14-13-22-11-12-26(33-3)27(16-22)34-4/h5-12,15-16,18H,13-14,17,19H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMANQGLCQRAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

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